molecular formula C12H15Br4O4P B14501542 Bis(3,3-dibromopropyl) phenyl phosphate CAS No. 62785-00-6

Bis(3,3-dibromopropyl) phenyl phosphate

Cat. No.: B14501542
CAS No.: 62785-00-6
M. Wt: 573.83 g/mol
InChI Key: ADTACSAGFQCPRK-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) phosphate (BDBPP; CAS 5412-25-9) is a brominated organophosphate flame retardant (OPFR) historically used in textiles, plastics, and polymers. Structurally, it features two 2,3-dibromopropyl groups esterified to a phosphate core (Figure 1). BDBPP is also a primary metabolite of tris(2,3-dibromopropyl) phosphate (TDBPP; CAS 126-72-7), a carcinogenic flame retardant banned globally due to toxicity concerns .

Applications and Regulatory Status: BDBPP and TDBPP were widely used in textiles (e.g., curtains, carpets) until regulatory bans, such as Japan’s Act on the Control of Household Products Containing Harmful Substances, prohibited their use due to carcinogenicity and environmental persistence . Both compounds are classified as hazardous under OEKO-TEX® and GOTS standards, with strict limits (e.g., ≤50 mg/kg in textiles) .

Properties

CAS No.

62785-00-6

Molecular Formula

C12H15Br4O4P

Molecular Weight

573.83 g/mol

IUPAC Name

bis(3,3-dibromopropyl) phenyl phosphate

InChI

InChI=1S/C12H15Br4O4P/c13-11(14)6-8-18-21(17,19-9-7-12(15)16)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

ADTACSAGFQCPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OCCC(Br)Br)OCCC(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,3-dibromopropyl) phenyl phosphate typically involves the reaction of phenyl phosphate with 3,3-dibromopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(3,3-dibromopropyl) phenyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce brominated phenyl phosphates, while substitution reactions can yield various substituted phenyl phosphates .

Scientific Research Applications

Bis(3,3-dibromopropyl) phenyl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(3,3-dibromopropyl) phenyl phosphate involves its interaction with various molecular targets. The compound exerts its effects by disrupting the combustion process, thereby preventing the spread of flames. It achieves this by releasing bromine radicals, which interfere with the free radical chain reactions that sustain combustion .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Toxicity in Rodent Models

Compound Species Target Organ Tumor Incidence (%) Reference
BDBPP Rat Kidney 25–40
TDBPP Mouse Liver, Forestomach 30–60
TDCPP Rat Liver 20–35

Table 2. Global Regulatory Limits

Compound Region Limit (mg/kg) Standard
BDBPP Japan Ban Household Products Act
TDBPP EU ≤50 OEKO-TEX®
TDCPP California ≤1000 Proposition 65

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